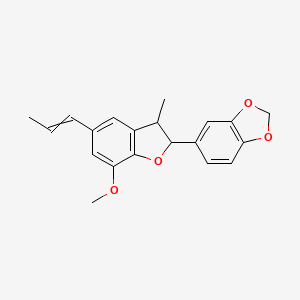

LICARIN B

描述

LICARIN B is a complex organic compound characterized by its unique structure, which includes a benzofuran and a benzodioxole moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LICARIN B typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

Introduction of the Prop-1-enyl Group: This step involves the alkylation of the benzofuran intermediate with a suitable alkyl halide.

Formation of the Benzodioxole Moiety: This can be synthesized by the condensation of a catechol derivative with formaldehyde under basic conditions.

Final Coupling: The benzofuran and benzodioxole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

化学反应分析

Types of Reactions

LICARIN B can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, substituted benzofurans or benzodioxoles.

科学研究应用

Anti-Parasitic Activity

Licarin B has shown significant effectiveness against Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis. Research indicates that this compound disrupts mitochondrial function and induces autophagy in T. gondii, leading to the parasite's death.

Key Findings:

- Mechanism of Action: this compound causes mitochondrial swelling and the formation of autophagosome-like structures, which are critical for the degradation of cellular components in the parasite .

- In Vitro Studies: Concentrations of this compound ranging from 4.5 to 45 μg/mL were tested on human foreskin fibroblasts infected with T. gondii. The results demonstrated a dose-dependent reduction in parasite proliferation .

- In Vivo Efficacy: In animal models, this compound administered at 50 mg/kg body weight showed promising results in reducing parasite loads in tissues and blood during acute infection .

Anti-Diabetic Properties

This compound has been identified as a potential agent for improving insulin sensitivity, particularly through its interaction with the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) pathway.

Key Findings:

- Mechanism of Action: It enhances glucose uptake by activating GLUT4 through the IRS-1/PI3K/AKT signaling pathway in 3T3-L1 adipocytes, which are a model for studying insulin sensitivity .

- Clinical Implications: This property suggests that this compound could be beneficial in managing type 2 diabetes by improving metabolic functions related to insulin signaling.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Key Findings:

- NF-κB Pathway Modulation: Studies indicate that this compound can modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. It has shown potential in reducing inflammation markers in cellular models .

- Cell Viability: In assays measuring cytotoxicity, this compound demonstrated low toxicity at effective concentrations, suggesting its safety for therapeutic use .

Antibacterial Activity

Emerging evidence suggests that this compound possesses antibacterial properties against various pathogens.

Key Findings:

- Broad-Spectrum Activity: this compound has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .

- Mechanisms of Action: The specific mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Summary Table of Applications

作用机制

The mechanism of action of LICARIN B involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 5-(7-Methoxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxole

- 5-(7-Methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxane

Uniqueness

Compared to similar compounds, LICARIN B stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.

生物活性

Licarin B, a natural compound derived from Myristica fragrans, has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound is a neolignan with a complex chemical structure, which has been shown to exhibit various biological activities including anti-parasitic, anti-inflammatory, and insulin-sensitizing effects. Its potential therapeutic applications are being explored in the context of infectious diseases and metabolic disorders.

Anti-Parasitic Activity

One of the most notable biological activities of this compound is its efficacy against Toxoplasma gondii, the causative agent of toxoplasmosis. A study demonstrated that this compound induces mitochondrial damage and activates autophagy in T. gondii, leading to significant parasite death.

- Mitochondrial Damage : this compound treatment results in mitochondrial swelling and the formation of cytoplasmic vacuoles, as observed through transmission electron microscopy (TEM).

- Autophagy Activation : The compound promotes the formation of autophagosomes, which are essential for cellular degradation processes.

- Nuclear Disintegration : Staining assays indicated that this compound causes nuclear disintegration in T. gondii.

Efficacy Data

The effectiveness of this compound against T. gondii was quantified through various experiments:

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 4.5 | 51.67 ± 6.71 |

| 9 | 54.91 ± 4.85 |

| 13.5 | 42.82 ± 7.92 |

| 18 | 35.93 ± 4.78 |

| 22.5 | 63.06 ± 10.65 |

The study concluded that this compound exhibits promising anti-parasitic activity, making it a candidate for further development as an anti-T. gondii agent .

Insulin Sensitizing Effects

This compound has also been studied for its role in improving insulin sensitivity, particularly in the context of obesity and type 2 diabetes.

Research indicates that this compound enhances insulin sensitivity through the following pathways:

- PPARγ Activation : It partially activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism.

- GLUT4 Translocation : this compound promotes the translocation of GLUT4 to the cell membrane, facilitating glucose uptake in adipocytes.

- IRS-1/PI3K/AKT Pathway : The compound activates key signaling pathways involved in insulin action.

Study Findings

In vitro studies using 3T3-L1 adipocytes demonstrated that this compound significantly improves insulin sensitivity, suggesting its potential utility in managing insulin resistance .

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.

Inflammatory Pathway Modulation

Studies have shown that this compound can modulate inflammatory pathways by:

- Reducing the expression of pro-inflammatory cytokines.

- Inhibiting NF-κB signaling pathways.

These effects highlight its potential as a natural anti-inflammatory agent .

常见问题

Q. What are the standard methodologies for isolating and characterizing Licarin B from natural sources?

(Basic)

this compound isolation typically involves solvent extraction (e.g., ethanol, hexane) followed by chromatographic purification (column chromatography, HPLC). Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., distinguishing diastereomers via NOESY correlations).

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- High-Performance Thin-Layer Chromatography (HPTLC) for purity assessment .

Methodological Considerations :

- Validate extraction efficiency using yield calculations (mass of isolated this compound per unit biomass).

- Cross-reference spectral data with published databases (e.g., SciFinder, PubChem) to confirm identity .

Table 1 : Comparison of Extraction Yields Across Solvent Systems

| Solvent System | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol | 1.2 | 95% | |

| Hexane-EtOAc | 0.8 | 92% |

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?

(Advanced)

Contradictions often arise from variability in experimental design, such as:

- Cell Line/Model Differences : this compound’s anti-inflammatory effects may vary between primary cells vs. immortalized lines due to receptor expression levels.

- Dose-Response Discrepancies : Non-linear pharmacokinetics or threshold effects (e.g., efficacy only at 10–50 µM).

Methodological Solutions :

- Conduct meta-analyses to identify trends across studies, adjusting for variables like assay type (e.g., MTT vs. flow cytometry for cytotoxicity).

- Replicate key experiments under standardized conditions (e.g., ATCC cell lines, controlled solvent/DMSO concentrations) .

Table 2 : Conflicting Anti-Proliferative IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Study Reference |

|---|---|---|---|

| MCF-7 | 25.3 | MTT | |

| HeLa | 48.7 | SRB |

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

(Basic/Advanced)

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (LOD ~0.1 ng/mL) for plasma/tissue samples. Validate with spike-recovery experiments (80–120% recovery acceptable) .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Limited to pure samples due to matrix interference.

Advanced Challenges :

- Matrix effects in plasma (e.g., protein binding) require solid-phase extraction (SPE) or protein precipitation .

Q. What strategies are recommended for establishing the structure-activity relationships (SAR) of this compound derivatives?

(Advanced)

- Synthetic Modifications : Target functional groups (e.g., methoxy, hydroxyl) via semi-synthesis.

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB.

- Bioassay-Guided Fractionation : Couple synthetic derivatives with phenotypic screens (e.g., anti-microbial disk diffusion assays) .

Methodological Pitfalls :

- Ensure stereochemical purity of derivatives via chiral HPLC to avoid confounding SAR conclusions .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

(Advanced)

Discrepancies often stem from:

- Pharmacokinetic Limitations : Poor oral bioavailability or rapid metabolism (e.g., cytochrome P450-mediated oxidation).

- Model Complexity : In vivo systems introduce variables like immune responses or gut microbiota interactions.

Methodological Solutions :

- Perform ADMET profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding .

- Use pharmacodynamic markers : Measure target engagement in vivo (e.g., TNF-α suppression in serum) to correlate with in vitro data .

Q. What experimental design principles mitigate bias in this compound’s mechanistic studies?

(Advanced)

属性

IUPAC Name |

5-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMQXURQRMNSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。